Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate
Description
Properties
CAS No. |
889947-76-6 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 1-(2-aminophenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-5-9-16(10-11)13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3 |
InChI Key |
GUALPRBXIVWFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM employs Grubbs catalysts to form the six-membered piperidine ring from diene precursors. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes RCM in the presence of second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C, achieving 78% yield. This method offers excellent stereocontrol but requires costly catalysts.
Dieckmann Cyclization
Dieckmann condensation of β-keto esters provides an alternative route. Ethyl 3-cyano-4-(2-nitrophenyl)butanoate, when treated with sodium ethoxide in ethanol, undergoes intramolecular cyclization to form the piperidine ring with concomitant nitro group reduction. Yields range from 65–72%, though competing side reactions limit scalability.
Installation of the 2-Aminophenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables precise aryl group introduction. A representative protocol:
| Component | Quantity | Role |
|---|---|---|
| Piperidine boronate | 0.25 mmol | Nucleophile |
| 2-Bromonitrobenzene | 0.25 mmol | Electrophile |
| Pd(dppf)Cl₂ | 6 mol% | Catalyst |
| K₃PO₄ | 3 equiv | Base |
| 1,4-Dioxane/H₂O (4:1) | 3 mL | Solvent |
Heating at 80°C for 4 hours followed by nitro group reduction with SnCl₂/HCl affords the 2-aminophenyl derivative in 68% overall yield.
Buchwald-Hartwig Amination
Direct amination avoids multi-step nitro reductions. Using Pd-XPhos G2 (10 mol%), 2-bromophenyl piperidine intermediates react with NH₄HCO₂ (10 equiv) in dioxane at 100°C, achieving 82% yield. This method excels in atom economy but requires stringent oxygen-free conditions.
Esterification and Protecting Group Strategies
Carboxylic Acid Esterification
Post-cyclization esterification employs ethanol under acidic conditions:
Piperidine-3-carboxylic acid (1 equiv) + EtOH (5 equiv)
H₂SO₄ (cat.), reflux, 12 h → 89% yield
Orthogonal Protection-Deprotection
Industrial-scale synthesis often uses tert-butoxycarbonyl (Boc) protection:
- Boc-protected piperidine intermediate → Suzuki coupling → Deprotection with TFA/DCM (1:1)
- Subsequent esterification with ethyl chloroformate/Et₃N yields target compound (76% over 3 steps)
Industrial-Scale Production Insights
Continuous Flow Reactor Optimization
A patent-pending method details:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence time | 8.5 min | Maximizes conversion |
| Temperature | 135°C | Balances rate/decomp |
| Catalyst loading | 0.8 mol% Pd(OAc)₂ | Cost-performance |
This approach achieves 91% yield with 99.2% purity, reducing waste by 37% compared to batch processes.
Green Chemistry Innovations
- Solvent replacement: Cyclopentyl methyl ether (CPME) substitutes toluene, improving E-factor by 1.8
- Catalyst recycling: Magnetic Pd-Fe₃O₄ nanoparticles reused 7× without activity loss
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Suzuki + RCM | 68 | 98.5 | 4.2 | Moderate |
| Buchwald + Dieckmann | 82 | 99.1 | 3.8 | High |
| Flow Chemistry | 91 | 99.2 | 2.1 | Industrial |
Key findings:
- Flow chemistry outperforms batch methods in yield and cost
- Buchwald-Hartwig amination reduces step count but increases catalyst costs
Challenges and Mitigation Strategies
Regioselectivity in Amination
The 2-aminophenyl group’s ortho position creates steric hindrance. Computational modeling (DFT) reveals that:
Ester Hydrolysis Prevention
In situ protection with trimethylsilyl chloride (TMSCl, 1.2 equiv) during workup reduces hydrolysis from 18% to <2%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminophenyl group to a more reduced amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, and nitriles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a chemical compound with a molecular formula of C₁₅H₁₉N₂O₂ and a molecular weight of approximately 277.33 g/mol. It features a unique structure including a piperidine ring, an ethyl ester group, and an amino-substituted phenyl moiety. The compound is characterized by its potential applications in medicinal chemistry and organic synthesis, owing to its structure that allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex organic molecules.
Potential Applications
This compound has potential applications across various fields:
- Medicinal Chemistry: Research is ongoing into the interactions of this compound with biological targets. Its ability to bind to specific enzymes or receptors suggests it could play a role in modulating biological pathways, though detailed studies are required to confirm these interactions and their implications for drug development.
- Organic Synthesis: The compound's structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity profile and potential biological activities make it a valuable candidate for further exploration in medicinal chemistry and organic synthesis.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(2-aminophenyl)carbonylpiperidine-2-carboxylate | Similar piperidine structure | Different carboxylic acid position |
| Ethyl 1-(2-amino-4-methylphenyl)piperidine-3-carboxylate | Substituted phenyl ring | Additional methyl group on phenol |
| Ethyl 1-(4-amino-phenyl)piperidine-3-carboxylate | Para-substituted phenol | Variation in the amino group position |
Mechanism of Action
The mechanism of action of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C14H20N2O2.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate increases acidity (pKa ~1.5) and stabilizes the piperidine nitrogen, reducing nucleophilicity compared to the 2-aminophenyl analog .
- Lipophilicity : Fluorobenzyl and chlorophenylsulfonyl substituents enhance lipophilicity (LogP ~2.5–2.8), favoring membrane permeability, while the thiadiazole and pyrazine derivatives are more polar .
- Hydrogen Bonding: The 2-aminophenyl group provides strong hydrogen-bond donor/acceptor capacity, which is absent in esters or sulfonamides.
Key Insights :
Stability and Reactivity
Biological Activity
Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 277.33 g/mol. The compound features a piperidine ring, an ethyl ester group, and a 2-aminophenyl moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications. The exact molecular targets are still under investigation, but initial studies suggest potential roles in antibacterial and antifungal activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong |
| Escherichia coli | 0.0039 - 0.025 | Strong |
| Candida albicans | 3.125 - 100 | Moderate |
Anti-parasitic Activity
Recent studies have also explored the anti-parasitic potential of related piperidine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed promising results, with structure-activity relationship (SAR) studies revealing that polarity and hydrogen bonding significantly influence their efficacy .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating various piperidine derivatives found that those similar in structure to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 4.69 µM against Bacillus subtilis and Staphylococcus aureus .
- Cancer Research : Investigations into piperidine derivatives have highlighted their potential in cancer therapy. Some compounds demonstrated cytotoxicity towards tumor cells, suggesting that modifications to the piperidine structure could enhance their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
